N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine
Description
N-{[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine is a synthetic derivative of beta-alanine conjugated with a substituted coumarin scaffold. The compound features a 7-methyl-2-oxo-4-propylchromen-5-yloxy group linked via an acetyl bridge to the beta-alanine backbone. This structural design combines the biological activity of coumarins (notably anticoagulant and anti-inflammatory properties) with the neuroprotective and metabolic roles of beta-alanine .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-4-12-9-17(23)25-14-8-11(2)7-13(18(12)14)24-10-15(20)19-6-5-16(21)22/h7-9H,3-6,10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YZKIGZIQLHMZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with beta-alanine in the presence of a suitable coupling agent . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant effect is mediated through the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with DNA gyrase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s chromen-5-yloxy group distinguishes it from other beta-alanine derivatives. Below is a comparative analysis:
Key Observations:
- Chromen vs. Benzofuranyl Groups : The chromen moiety in the target compound may confer enhanced binding to serine proteases (e.g., thrombin) compared to benzofuranyl groups in benfuracarb, which are tailored for acetylcholinesterase inhibition in pests .
- Beta-Alanine Backbone : Unlike glycine or GABA derivatives, beta-alanine’s longer carbon chain may improve membrane permeability and metabolic stability .
Crystallographic and Structural Insights
Pharmacological Potential
- Antihypoxant Activity : Beta-alanine derivatives in demonstrated superior antihypoxant effects over succinate-based drugs at 100 mg/kg. The target compound’s acetylated beta-alanine moiety could enhance bioavailability, though its coumarin component may introduce anticoagulant risks .
- Pesticide Applications : Benfuracarb () shares a beta-alanine backbone but uses a benzofuranyloxy group for pesticidal activity. The target compound’s chromen group is atypical for agrochemicals, suggesting a pharmacological focus .
Metabolic and Stability Profiles
- Enzymatic Degradation : The acetyl bridge in the target compound may resist hydrolysis better than ester-linked derivatives (e.g., benfuracarb), extending half-life .
- CYP450 Interactions: The propyl and methyl groups on the chromen ring could modulate cytochrome P450 binding, a feature absent in simpler amino acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
